N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[7-(4-fluorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3/c1-29-17-8-4-14(5-9-17)21(28)26-22-24-12-18-19(25-22)10-15(11-20(18)27)13-2-6-16(23)7-3-13/h2-9,12,15H,10-11H2,1H3,(H,24,25,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWPVCHWZOOZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of an appropriate anthranilic acid derivative with a suitable amine.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorophenyl group is introduced to the quinazolinone core.
Attachment of the Methoxybenzamide Group: This final step can be accomplished through an amide coupling reaction using a methoxybenzoic acid derivative and the quinazolinone intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the quinazolinone core or the fluorophenyl group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their differences from the target compound:
Pharmacological Implications (Inferred from Structural Trends)
- Electron-Withdrawing Groups (e.g., Fluorine) : Enhance metabolic stability by resisting oxidative degradation. The 4-fluorophenyl group in the target compound may improve bioavailability compared to methyl-substituted analogs .
- Methoxy vs. Methyl Substitutions : The 4-methoxybenzamide in the target compound likely offers better solubility than unsubstituted benzamide () but less than the 3,5-dimethoxy analog (), which may face steric hindrance .
- Amino vs.
Biological Activity
N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-4-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its antiviral properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C_{21}H_{18}F_{N}_{3}O_{2} and a molecular weight of approximately 365.38 g/mol. It features a tetrahydroquinazoline core substituted with a 4-fluorophenyl group and a methoxybenzamide moiety.
Antiviral Properties
Recent studies have highlighted the antiviral potential of this compound against various viral infections. Notably, derivatives of benzamide have shown broad-spectrum antiviral effects against viruses such as Hepatitis B Virus (HBV), HIV-1, and Hepatitis C Virus (HCV) by increasing intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication.
-
Mechanism of Action :
- Increased A3G Levels : The compound enhances the intracellular concentration of A3G, which is crucial in restricting HBV replication through deaminase-independent mechanisms.
- Inhibition of Viral Replication : Studies demonstrated that the compound significantly inhibits HBV DNA replication in vitro with an IC50 value of 1.99 µM in HepG2.2.15 cells and 3.30 µM in drug-resistant strains .
- Case Studies :
Data Tables
| Compound Name | Molecular Formula | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|---|
| This compound | C_{21}H_{18}F_{N}_{3}O_{2} | 1.99 | 58 |
| Lamivudine (3TC) | C_{15}H_{14}N_{2}O_{4}S | 7.37 | >60 |
Pharmacokinetics and Toxicity
The pharmacokinetic profile of this compound has been assessed in animal models. The studies indicate favorable absorption and distribution characteristics with low acute toxicity levels. Further investigations into its long-term effects and metabolism are warranted to ensure safety for therapeutic use.
Q & A
Q. How is the synthesis of this compound optimized to improve yield and purity?
- Synthesis typically involves: (i) Cyclocondensation of substituted anilines with carbonyl precursors to form the tetrahydroquinazolinone core. (ii) Nucleophilic substitution or coupling reactions to introduce the 4-fluorophenyl and 4-methoxybenzamide groups. Key optimizations include:
- Temperature control : Reflux conditions (110–130°C) for cyclization steps to minimize side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane achieves >95% purity .
Q. What analytical techniques are used to characterize this compound?
- Structural confirmation : H/C NMR (chemical shifts for aromatic protons at δ 7.2–8.5 ppm, methoxy groups at δ 3.8–4.0 ppm) and HRMS (exact mass ± 2 ppm error) .
- Purity assessment : HPLC with UV detection (retention time consistency) and melting point determination (sharp range within 2°C) .
- Solubility : Measured in DMSO (typical stock solutions at 10 mM) and aqueous buffers (pH 7.4) for biological assays .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
- Preliminary studies on analogous quinazolinones suggest inhibition of:
- Kinases : Binding to ATP pockets via hydrogen bonds with the quinazolinone core and hydrophobic interactions with substituents .
- Epigenetic regulators : Competitive inhibition of histone deacetylases (HDACs) by chelating zinc ions in catalytic sites .
- Validation methods : Surface plasmon resonance (SPR) for binding affinity (), and X-ray crystallography for co-crystal structures .
Q. How can researchers resolve contradictions in reported biological activity data?
- Discrepancies may arise from:
- Assay conditions : Variability in cell lines (e.g., HeLa vs. HEK293) or serum concentrations affecting compound stability .
- Impurity interference : Trace byproducts (e.g., unreacted precursors) may artifactually modulate activity. Orthogonal assays (e.g., enzymatic vs. cellular) and LC-MS purity checks are critical .
- Recommendation : Replicate studies with independently synthesized batches and include positive controls (e.g., staurosporine for kinase assays) .
Q. What strategies are used to establish structure-activity relationships (SAR) for derivatives?
- Systematic substitution :
- Replace 4-fluorophenyl with chloro or methyl groups to assess steric/electronic effects.
- Modify the methoxy group to ethoxy or hydroxyl for solubility comparisons .
- Biological testing : IC values across 3–5 related targets (e.g., kinases, proteases) to identify selectivity trends .
Q. Which in vivo models are suitable for studying this compound’s pharmacokinetics (PK) and efficacy?
- Xenograft models : Subcutaneous tumors in nude mice (e.g., colorectal HCT116) dosed orally (10–50 mg/kg) with plasma PK monitored via LC-MS/MS .
- Toxicity screening : Acute toxicity in rodents (LD) and hepatotoxicity via ALT/AST levels after 14-day dosing .
Q. How can metabolic stability be assessed to guide lead optimization?
- In vitro assays :
- Liver microsomes (human/rodent) with NADPH cofactor to measure half-life () and intrinsic clearance .
- CYP450 inhibition screening (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .
- Metabolite identification : HR-MS/MS to detect hydroxylated or demethylated products .
Methodological Challenges and Solutions
Q. What computational approaches predict target engagement and off-target effects?
- Molecular docking : Glide or AutoDock Vina to simulate binding to kinases (PDB: 1ATP) or HDACs (PDB: 4LX6) .
- Machine learning : QSAR models trained on bioactivity data (ChEMBL) to prioritize derivatives .
Q. How are crystallization challenges addressed for structural studies?
- Co-crystallization : Soak pre-formed protein crystals (e.g., kinase domains) with 1–5 mM compound in cryoprotectant buffer .
- Alternative techniques : Cryo-EM for large complexes if crystallization fails .
Q. What strategies improve bioavailability for in vivo studies?
- Formulation : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug design : Esterification of the methoxy group for pH-dependent release in target tissues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
